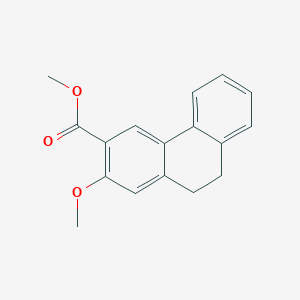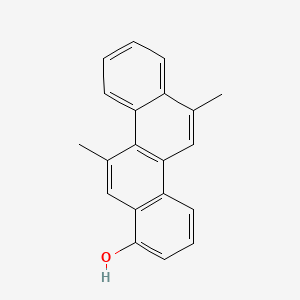
lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene is an organolithium compound with the molecular formula C₃₅H₂₅Li It is known for its unique structure, which includes a lithium ion coordinated to a highly substituted cyclopentadienyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene typically involves the reaction of tetraphenylcyclopentadienone with lithium metal. The reaction is carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The process generally involves the following steps:
- Dissolution of tetraphenylcyclopentadienone in a suitable solvent, such as tetrahydrofuran (THF).
- Addition of lithium metal to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclopentadienyl ring or the phenyl groups attached to it.
Substitution: The lithium ion can be substituted with other metal ions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce various hydrocarbon derivatives.
Applications De Recherche Scientifique
Lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It can be used in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene exerts its effects involves the interaction of the lithium ion with the cyclopentadienyl ring. This interaction can influence the electronic properties of the compound, making it a useful ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylcyclopentadienone: A precursor to lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene, known for its use in Diels-Alder reactions.
Pentaphenylcyclopentadiene: Another related compound with similar structural features but different reactivity.
Cyclopentadienyl lithium: A simpler analog with a less substituted cyclopentadienyl ring.
Uniqueness
Lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene is unique due to its highly substituted cyclopentadienyl ring, which provides steric hindrance and electronic effects that are not present in simpler analogs. This makes it a valuable compound in the synthesis of complex molecules and in the study of organometallic chemistry.
Propriétés
| 82207-55-4 | |
Formule moléculaire |
C35H25Li |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.Li/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;/h1-25H;/q-1;+1 |
Clé InChI |
DDSRCKMALQWYBA-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)



![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)

![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)
